5-(4-Metilfenil)-1H-tetrazol

Descripción general

Descripción

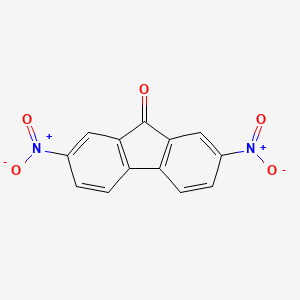

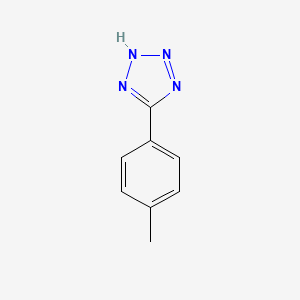

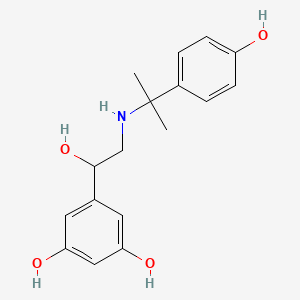

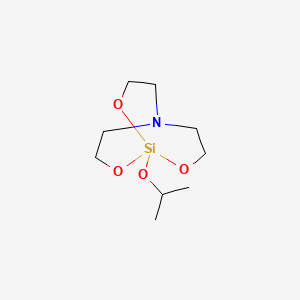

5-(4-Methylphenyl)-1H-tetrazole, commonly referred to as 5-MPT, is a heterocyclic compound composed of an aromatic ring and a five-membered ring containing nitrogen. It is a versatile molecule that has been used in a wide variety of applications, such as in organic synthesis, as a reagent for the detection of metals, and in the development of pharmaceuticals. In

Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Actividades Antileishmanial y Antimalárica

Los derivados de 5-(4-Metilfenil)-1H-tetrazol se han sintetizado y evaluado para sus posibles efectos farmacológicos. Notablemente, estos compuestos han mostrado resultados prometedores en el tratamiento de la leishmaniasis y la malaria. Por ejemplo, ciertos derivados han demostrado una actividad antipromastigote superior, superando significativamente los fármacos estándar como la miltefosina y la anfotericina B desoxicolato en estudios in vitro .

Estudios de Acoplamiento Molecular

Las estructuras moleculares de los derivados de this compound se han sometido a estudios de acoplamiento molecular. Estos estudios ayudan a comprender la interacción entre el compuesto y las proteínas diana, como Lm-PTR1, que es crucial para el desarrollo de nuevos fármacos antileishmaniales. Los resultados del acoplamiento han justificado la actividad antileishmanial observada de ciertos derivados .

Inhibición de la Ciclooxigenasa-2 (COX-2) para Fármacos Antiinflamatorios

Los derivados de this compound se han identificado como inhibidores potentes y selectivos de la COX-2, una enzima responsable de la inflamación y el dolor. Un extenso trabajo de relación estructura-actividad (SAR) dentro de esta serie ha llevado a la identificación de compuestos con potencial para tratar afecciones como la artritis reumatoide y la osteoartritis .

Desarrollo de Agentes Antiparasitarios

Se ha explorado el potencial antiparasitario de los derivados de this compound, con algunos compuestos mostrando efectos de inhibición significativos contra Plasmodium berghei en ratones infectados. Esto sugiere una posible aplicación en el desarrollo de nuevos agentes antiparasitarios para combatir la malaria .

Ciencia de Materiales: Compuestos de Montmorillonita (MMT)

En la ciencia de los materiales, los derivados de this compound se han utilizado para crear compuestos basados en montmorillonita. Estos compuestos se preparan mediante el injerto de las moléculas de tetrazol en las interfaces, lo que podría conducir al desarrollo de nuevos materiales con propiedades únicas .

Síntesis y Caracterización Química

El compuesto sirve como un bloque de construcción en la síntesis química. Se ha utilizado para preparar una variedad de derivados, que luego se caracterizan utilizando técnicas como microanálisis elemental, FTIR y RMN. Estos derivados se evalúan además para sus actividades biológicas y posibles aplicaciones en varios campos .

Safety and Hazards

Propiedades

IUPAC Name |

5-(4-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJIAZPYBJASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301238 | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-04-5 | |

| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 141938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24994-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-(4-Methylphenyl)-1H-tetrazole?

A: 5-(4-Methylphenyl)-1H-tetrazole, also referred to as 5-p-tolyl-1H-tetrazole in the provided research, exhibits a planar tetrazole ring nearly coplanar with the benzene ring. [] The dihedral angle between these rings is 2.67° (9). [] The molecule possesses crystallographic mirror symmetry, with four carbon atoms residing on the reflecting plane that bisects both the phenyl and tetrazole rings. []

Q2: How does the molecular structure of 5-(4-Methylphenyl)-1H-tetrazole influence its corrosion inhibition properties?

A: Density Functional Theory (DFT) studies were conducted on 5-(4-Methylphenyl)-1H-tetrazole and related phenyltetrazole substituted compounds to evaluate their corrosion inhibition effectiveness on mild steel in acidic environments. [] The research suggests that the electron-donating methyl group on the phenyl ring of 5-(4-Methylphenyl)-1H-tetrazole influences its electron density distribution, impacting its interaction with the metal surface. [] This interaction contributes to the formation of a protective layer on the mild steel, hindering the corrosion process. []

Q3: Are there any experimental studies supporting the corrosion inhibition properties of 5-(4-Methylphenyl)-1H-tetrazole?

A: Yes, experimental studies employing weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS) were conducted to investigate the corrosion inhibition performance of 5-(4-Methylphenyl)-1H-tetrazole on mild steel in 1 M HCl. [] These studies demonstrated a correlation between increasing concentrations of 5-(4-Methylphenyl)-1H-tetrazole and a decrease in corrosion rate, indicating its effectiveness as a corrosion inhibitor. [] The polarization data suggests that 5-(4-Methylphenyl)-1H-tetrazole acts primarily as a cathodic inhibitor. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)